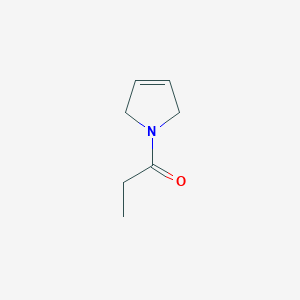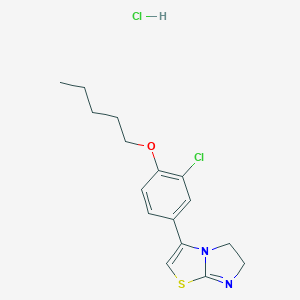
2-(2-Methyl-1,3-thiazol-4-yl)acetamide
Vue d'ensemble
Description
“2-(2-Methyl-1,3-thiazol-4-yl)acetamide” is a chemical compound with the CAS Number: 185623-66-9. It has a molecular weight of 157.22 . The IUPAC name for this compound is 2-(2-methyl-1H-1lambda3-thiazol-4-yl)acetamide .
Molecular Structure Analysis
The InChI code for “2-(2-Methyl-1,3-thiazol-4-yl)acetamide” is 1S/C6H9N2OS/c1-4-8-5(3-10-4)2-6(7)9/h3,10H,2H2,1H3,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Applications De Recherche Scientifique
Antimicrobial Applications
Thiazole derivatives, including 2-(2-Methyl-1,3-thiazol-4-yl)acetamide , have been studied for their antimicrobial properties. They are known to be effective against a range of microbial pathogens. For instance, sulfathiazole, a related compound, is used as a short-acting sulfa drug . The modification of thiazole-based compounds can lead to new molecules with potent antimicrobial activities, which is crucial in the development of new antibiotics to combat resistant strains of bacteria.
Anticancer Research
Thiazoles are also prominent in anticancer research. Compounds like tiazofurin are known for their antineoplastic properties . Researchers are actively exploring thiazole derivatives for their potential to inhibit cancer cell growth and proliferation. The structural modification of thiazole moieties can generate new molecules with significant antitumor activities.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiazole derivatives make them valuable in the treatment of chronic inflammatory diseases. Meloxicam, for example, is an anti-inflammatory drug that contains a thiazole ring . The exploration of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide in this context could lead to the development of new medications with improved efficacy and reduced side effects.
Neuroprotective Properties
Thiazole derivatives have shown promise in neuroprotection, which is vital for diseases like Alzheimer’s and Parkinson’s. Compounds containing thiazole structures are being investigated for their role in the synthesis of neurotransmitters and their potential to protect neuronal cells from damage .
Antihypertensive Activity
Thiazole compounds have been associated with antihypertensive activity, which is important for managing high blood pressure. The exploration of new thiazole derivatives could contribute to the development of novel antihypertensive drugs with better patient outcomes .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are used to create agrochemicals such as fungicides and herbicides. They play a crucial role in protecting crops from various diseases and pests. The synthesis of new thiazole-based compounds with herbicidal activities is an area of active research .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 2-(2-methyl-1,3-thiazol-4-yl)acetamide, have been found to exhibit a wide spectrum of biological activities . They have been associated with antimicrobial, antifungal, and anticancer activities .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Thiazole derivatives have been associated with antimicrobial, antifungal, and anticancer activities . This suggests that these compounds may have a significant impact at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGPRSNMQHVIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377701 | |
| Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-thiazol-4-yl)acetamide | |
CAS RN |
185623-66-9 | |
| Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)









